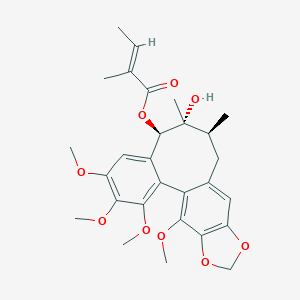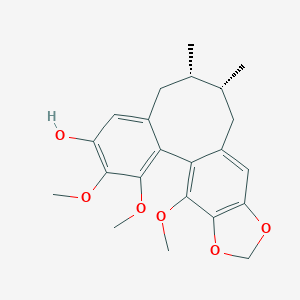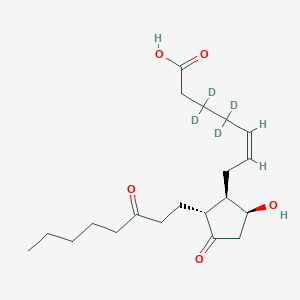
13,14-dihydro-15-keto-PGD2-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,14-dihydro-15-keto-PGD2-d4 is a stable isotopic analog of prostaglandin D2 (PGD2), a lipid mediator that is involved in various physiological and pathological processes. This compound has been widely used in scientific research as a tool to investigate the mechanisms of action and biological effects of PGD2 and its metabolites.
Wissenschaftliche Forschungsanwendungen
Metabolism and Detection in Biological Fluids
13,14-dihydro-15-keto-PGD2-d4 is instrumental in understanding the metabolism of prostaglandins. Studies have shown its presence and conversion in human plasma, particularly focusing on its relation with other prostaglandins like PGD2, PGE2, and PGF2α. The research emphasizes the significance of this compound in metabolic pathways, especially in response to different stimuli or in the presence of specific enzymes or cofactors. For instance, research indicated that after the administration of tritium-labelled prostaglandin D2 (PGD2), metabolites similar to 13,14-dihydro-15-keto-PGD2 were found in human plasma, suggesting its role in understanding the metabolism of PGD2 (Robinson et al., 1988).
Furthermore, the detection and quantification of 13,14-dihydro-15-keto-PGD2-d4 in biological fluids are pivotal for various studies. The advancements in methodologies like gas chromatography-mass spectrometry have enhanced the precision and sensitivity of detecting this compound, allowing for its detailed analysis in biological contexts (Yamashita et al., 1987). These advancements contribute significantly to research focused on the metabolic pathways and physiological roles of prostaglandins.
Implications in Medical Conditions
The concentration levels of 13,14-dihydro-15-keto-PGD2-d4 in serum and its variations have been linked with certain medical conditions, providing valuable diagnostic insights. For instance, research has indicated elevated levels of this compound in patients with urogenital tumors compared to a control group, suggesting its potential as a biomarker for certain medical conditions (Dunzendorfer et al., 1980).
In addition, studies on diabetic ketoacidosis (DKA) in rats showed marked elevations in plasma levels of 13,14-dihydro-15-keto-prostaglandin derivatives, indicating a possible link between this compound and the pathophysiology of DKA. This research opens avenues for understanding the metabolic disturbances in conditions like diabetes mellitus and DKA, highlighting the multifaceted roles of 13,14-dihydro-15-keto-PGD2-d4 in medical research (Axelrod et al., 1982).
Eigenschaften
Produktname |
13,14-dihydro-15-keto-PGD2-d4 |
|---|---|
Molekularformel |
C20H28D4O5 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1/i5D2,8D2 |
InChI-Schlüssel |
VSRXYLYXIXYEST-URWDITFUSA-N |
Isomerische SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1CCC(=O)CCCCC)O |
SMILES |
O[C@@H](C1)[C@H](C/C=CC([2H])([2H])C([2H])([2H])CC(O)=O)[C@@H](CCC(CCCCC)=O)C1=O |
Kanonische SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O |
Synonyme |
13,14-dihydro-15-keto PGD2-d4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



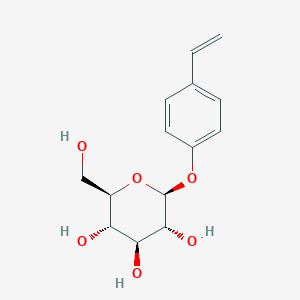


![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)
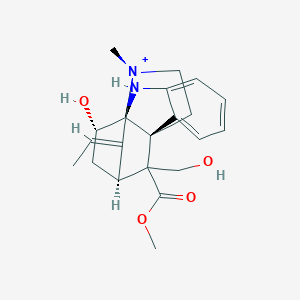
![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)

